molecular formula C9H9ClO B1316759 1-(5-Chloro-2-methylphenyl)ethanone CAS No. 58966-35-1

1-(5-Chloro-2-methylphenyl)ethanone

Cat. No.: B1316759
CAS No.: 58966-35-1
M. Wt: 168.62 g/mol
InChI Key: UEBGGERYVCEAEL-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H9ClO It is a chlorinated derivative of acetophenone, characterized by the presence of a chlorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2-methylbenzene (also known as 5-chloro-o-xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{Cl} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_9\text{H}_9\text{ClO} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(5-chloro-2-methylphenyl)ethanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield 1-(5-chloro-2-methylphenyl)ethanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with sodium methoxide can replace the chlorine with a methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), other nucleophiles

Major Products:

    Oxidation: 1-(5-Chloro-2-methylphenyl)ethanoic acid

    Reduction: 1-(5-Chloro-2-methylphenyl)ethanol

    Substitution: 1-(5-Methoxy-2-methylphenyl)ethanone (when chlorine is replaced by a methoxy group)

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)ethanone depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

1-(5-Chloro-2-methylphenyl)ethanone can be compared with other similar compounds, such as:

    1-(5-Chloro-2-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a methyl group.

    1-(2-Chloro-5-methylphenyl)ethanone: Chlorine and methyl groups are positioned differently on the phenyl ring.

    1-(2-Methylphenyl)ethanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

Uniqueness: The presence of both chlorine and methyl groups on the phenyl ring of this compound imparts unique reactivity and properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBGGERYVCEAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570603
Record name 1-(5-Chloro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58966-35-1
Record name 1-(5-Chloro-2-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58966-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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